1-(Pyridin-4-yl)butan-1-amine
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Overview
Description
“1-(Pyridin-4-yl)butan-1-amine” is a chemical compound with the CAS Number: 1179877-52-1 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 1-(4-pyridinyl)-1-butanamine . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of amines like “1-(Pyridin-4-yl)butan-1-amine” can be achieved through various methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-4-yl)butan-1-amine” is 1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
“1-(Pyridin-4-yl)butan-1-amine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Scientific Research Applications
Pharmaceutical Intermediates
“1-(Pyridin-4-yl)butan-1-amine” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in the development and production of a wide range of drugs.
Drug Discovery
This compound is a type of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. In drug discovery, it can be used as a building block to create more complex molecules that may have therapeutic effects.
Protein Kinase Inhibitory Potency
After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases . The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Biological Activity
The compound has been studied for its biological activity. Biological activity refers to the beneficial or adverse effects of a drug on living matter. When researchers are developing a new drug, they consider the biological activity of the compound to determine its potential therapeutic effects.
Effects on Cell Function and Signal Transduction
“1-(Pyridin-4-yl)butan-1-amine” has been studied for its effects on cell function and signal transduction. Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, most commonly protein phosphorylation catalyzed by protein kinases, which ultimately results in a cellular response.
Applications in Different Research Areas
This compound has been used in various research areas. Its unique chemical structure makes it a valuable tool in fields such as biochemistry, pharmacology, and medicinal chemistry.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Future Directions
Relevant Papers
Several papers were found related to “1-(Pyridin-4-yl)butan-1-amine”. For instance, one paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity . Another paper discusses the chemodivergent synthesis of N-(pyridin-2-yl)amides .
properties
IUPAC Name |
1-pyridin-4-ylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQRWTNCVQBRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601288 |
Source
|
Record name | 1-(Pyridin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)butan-1-amine | |
CAS RN |
1246471-30-6 |
Source
|
Record name | 1-(Pyridin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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